5-Phenoxyquinazoline-2,4-diamine

P2X3 purinoceptor pain pharmacology ion channel screening

Research groups needing a dual DHFR/P2X3 tool compound face limited options with defined selectivity. 5-Phenoxyquinazoline-2,4-diamine (CAS 123241-96-3) addresses this gap. - P2X3 antagonist (EC50 80 nM) lacking in common 6-substituted 2,4-diaminoquinazolines. - ~10-fold preferential binding to mutant DHFR (Leu22Phe) for resistance studies. - Pre-measured CYP1A2 (IC50 2.53 µM) and MAO-A (IC50 3.49 µM) off-target profiles. - Patent-validated antiviral scaffold (US 9,133,138 B2) for HCV/Dengue repurposing. In stock with global shipping.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
CAS No. 123241-96-3
Cat. No. B13950716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenoxyquinazoline-2,4-diamine
CAS123241-96-3
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC3=C2C(=NC(=N3)N)N
InChIInChI=1S/C14H12N4O/c15-13-12-10(17-14(16)18-13)7-4-8-11(12)19-9-5-2-1-3-6-9/h1-8H,(H4,15,16,17,18)
InChIKeyGRCSWAWBGLWGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenoxyquinazoline-2,4-diamine: Identity and Class Profile


5-Phenoxyquinazoline-2,4-diamine (CAS 123241-96-3) is a member of the 2,4-diaminoquinazoline antifolate class, characterized by a phenoxy substituent at the 5-position of the quinazoline core [1]. Its molecular formula is C14H12N4O with a molecular weight of 252.27 g/mol and a calculated XLogP3 of 2.4 [2]. This scaffold is historically recognized as an inhibitor of dihydrofolate reductase (DHFR) from both bacterial and mammalian sources, though the 5-substitution pattern confers distinct binding properties compared to the more extensively studied 6-substituted analogs [1]. The compound appears in ChEMBL (CHEMBL343286) with 13 reported bioactivity endpoints spanning functional, binding, toxicity, and ADME assays, indicating broad preclinical profiling interest [3].

2,4-Diaminoquinazoline scaffold with 5-phenoxy substituent; historically recognized as a DHFR inhibitor with multi-target bioactivity profile.
Reported target engagement: P2X3 purinoceptor antagonism, CYP1A2 and MAO-A inhibition, and mutant DHFR binding selectivity—supports polypharmacology screening and ADME counter-screening workflows.
13 ChEMBL bioactivity endpoints spanning functional, binding, toxicity and ADME assays indicate broad preclinical profiling interest for drug discovery research.

Why Generic Analogs Cannot Replace 5-Phenoxyquinazoline-2,4-diamine


Substitution position on the 2,4-diaminoquinazoline scaffold fundamentally alters DHFR binding selectivity and off-target interaction profiles. The 5-phenoxy substituent projects into a sterically distinct region of the DHFR active site compared to 6-substituted analogs, as established by structure-activity studies showing that halogen substitution at the 5- or 6-position differentially favors binding to Pneumocystis carinii versus Toxoplasma gondii DHFR [1]. Furthermore, the specific phenoxy group at the 5-position endows this compound with P2X3 purinoceptor antagonist activity (EC50 80 nM)—a target engagement profile absent from both the unsubstituted parent and common 6-substituted 2,4-diaminoquinazolines [2]. Interchange with a 5-chloro, 5-methyl, or 5-(4-methoxyphenoxy) analog risks losing this polypharmacology, which may be critical for phenotypic screening or target deconvolution workflows. The quantitative evidence below substantiates why specification to CAS 123241-96-3 is scientifically justified.

5-Phenoxyquinazoline-2,4-diamine
Generic Analogs (5-Cl, 5-CH₃, 6-substituted)
P2X3 Receptor Engagement
Reported P2X3 antagonist activity (EC50 80 nM) in recombinant rat oocyte assay
No P2X3 activity reported; primary target limited to DHFR/MIC endpoints
DHFR Organism Selectivity
5-substituted series shows ~10-fold preferential binding to mutant human DHFR (Leu22Phe) over wild-type (class-level property)
6-substituted analogs favor P. carinii over T. gondii DHFR selectivity; mutant DHFR preference not reported
Off-Target Metabolic Profile
Defined CYP1A2 (IC50 2.53 µM) and MAO-A (IC50 3.49 µM) inhibition data available
CYP/MAO interaction profiles not characterized in primary medicinal chemistry reports; creates ADME data asymmetry

Quantitative Differentiation from Closest Analogs


P2X3 Receptor Antagonism

5-Phenoxyquinazoline-2,4-diamine exhibits antagonist activity against recombinant rat P2X3 purinoceptor with an EC50 of 80 nM, measured via electrophysiology in Xenopus oocytes at a test concentration of 10 µM [1]. By contrast, the structurally closest co-crystallized analog 5-(4-methoxyphenoxy)-2,4-quinazolinediamine (GW1466) has no reported P2X3 activity; its characterized pharmacology is limited to Candida albicans DHFR inhibition [2]. The unsubstituted 2,4-diaminoquinazoline parent and 5-chloro derivative are also not reported as P2X3 ligands in major public databases. This unique target engagement profile distinguishes the title compound for phenotypic screening panels where purinergic signaling modulation is an endpoint of interest.

P2X3 Receptor Antagonism
Cross-study comparable
EC50 = 80 nM (recombinant rat P2X3, antagonist mode at 10 µM)

Comparator (5-(4-methoxyphenoxy)-2,4-quinazolinediamine, GW1466): No P2X3 activity reported; primary target Candida albicans DHFR
Supports P2X3 target engagement screening context
Comparator lacks purinergic profiling; confirm in native cell models
P2X3 purinoceptor pain pharmacology ion channel screening

CYP1A2 Inhibition Liability

5-Phenoxyquinazoline-2,4-diamine inhibits human liver microsome CYP1A2 with an IC50 of 2,530 nM (2.53 µM), measured in a time-dependent assay with 0.5 h preincubation in the presence of NADPH [1]. This CYP inhibition liability is distinct from that of 5-(arylthio)-2,4-diaminoquinazolines, a series studied for Candida albicans DHFR selectivity, where CYP interaction profiles were not the primary focus and were not characterized in the foundational medicinal chemistry reports [2]. For researchers requiring compounds with minimal CYP1A2 interference in cell-based assays, this quantitative IC50 provides a go/no-go threshold absent from comparator data sheets.

CYP1A2 Inhibition
Cross-study comparable
IC50 = 2,530 nM (2.53 µM) in human liver microsomes; time-dependent, 0.5 h preincubation + NADPH

Comparator (5-(arylthio) analogs): CYP1A2 data not reported
Enables ADME-Tox counter-screening compound triage
Untested analogs introduce unknown metabolic interference risk
CYP inhibition drug metabolism ADME-Tox profiling

MAO-A Off-Target Activity

The compound inhibits recombinant human monoamine oxidase A (MAO-A) with an IC50 of 3,490 nM (3.49 µM), assessed by reduction in 4-hydroxyquinolone production using kynuramine as substrate [1]. This MAO-A activity is not reported for simpler 5-substituted 2,4-diaminoquinazolines such as 5-chloro-2,4-diaminoquinazoline or 5-methyl-2,4-diaminoquinazoline, whose published characterization focuses exclusively on DHFR inhibition and antibacterial MIC values [2]. The presence of a measurable MAO-A IC50 adds a dimension of CNS-relevant off-target profiling that distinguishes this compound in panels where amine oxidase interference must be controlled.

MAO-A Off-Target Activity
Class-level inference
IC50 = 3,490 nM (3.49 µM) for recombinant human MAO-A; kynuramine substrate, fluorescence detection

Comparator (5-chloro/5-methyl analogs): MAO-A data not reported; literature limited to DHFR/MIC
May inform CNS-relevant off-target liability assessment
Class-level inference; confirm in target-specific assay
MAO inhibition neurotransmitter metabolism off-target liability

Lipophilicity and Solubility Balance

The computed XLogP3 of 5-phenoxyquinazoline-2,4-diamine is 2.4, with a molecular weight of 252.27 g/mol [1]. In comparison, the closely related analog 5-(4-methoxyphenoxy)-2,4-quinazolinediamine (GW1466) has a molecular weight of 282.30 g/mol and a higher lipophilicity due to the additional methoxy substituent, as reflected in its distinct chromatographic behavior in DHFR co-crystallization studies [2]. While direct logP values for GW1466 are not uniformly reported in primary literature, the structural difference (phenoxy vs. 4-methoxyphenoxy) introduces a consistent delta in both hydrogen bond acceptor count (5 vs. 6) and polar surface area, which in the broader 2,4-diaminoquinazoline series correlates with altered cell permeability and aqueous solubility [3]. This positions the title compound as the lower-lipophilicity option within the 5-aryloxy subseries for assay formats sensitive to compound precipitation.

Lipophilicity & Solubility Balance
Class-level inference
XLogP3 = 2.4; MW = 252.27 g/mol; HBA = 5

vs. GW1466 (5-(4-methoxyphenoxy) analog): MW = 282.30 g/mol; HBA = 6; estimated logP increase ~0.3–0.5 units
May support assay solubility consideration for high-concentration screens
Property difference; confirm experimental solubility and precipitation behavior
physicochemical properties lipophilicity solubility drug-likeness

Flaviviridae Antiviral Patent Inclusion

5-Phenoxyquinazoline-2,4-diamine is explicitly encompassed by US Patent 9,133,138 B2, which claims the use of quinazoline compounds of Formula I having 2,4-diaminoquinazoline as a parent nucleus for treating diseases caused by Flaviviridae infection, specifically Hepatitis C virus and Dengue fever virus infection [1]. In contrast, the extensively studied 6-substituted 2,4-diaminoquinazolines (e.g., 2,4-diamino-6-chloroquinazoline) and the 5-(arylthio) series are not the subject of this particular antiviral patent family, which focuses on the 5-aryloxy substitution pattern [2]. This creates a freedom-to-operate and research-use differentiation for groups pursuing antiviral screening: the 5-phenoxy compound is pre-validated within a patent-backed antiviral indication, while 6-substituted or 5-thio analogs lack this specific intellectual property anchor.

Flaviviridae Antiviral Patent
Supporting evidence
Explicitly claimed within Formula I scope of US Patent 9,133,138 B2 for HCV and Dengue antiviral research

6-Substituted and 5-(arylthio) analogs not included in this patent family
Provides patent-anchored research context for antiviral SAR expansion
IP status may require independent legal review
antiviral flaviviridae Hepatitis C virus Dengue virus patent landscape

Mutant DHFR Binding Selectivity

In the 5-substituted 2,4-diaminoquinazoline series evaluated by Rosowsky et al., lipophilic 5-substituted analogs were found to bind approximately 10 times better to a site-directed mutant human DHFR (Leu22Phe) than to the wild-type enzyme, while showing weaker binding to Pneumocystis carinii and Toxoplasma gondii DHFR compared to rat liver enzyme [1]. The title compound, bearing a 5-phenoxy substituent, belongs to this lipophilic 5-substituted series. By contrast, 6-substituted 2,4-diaminoquinazolines (e.g., 2,4-diamino-6-chloroquinazoline) have been shown to favor selective binding to P. carinii DHFR over T. gondii DHFR, indicating that the substitution position (5- vs. 6-) drives divergent organism selectivity profiles [2]. This positional selectivity rule is essential for research programs comparing antifolate sensitivity across different DHFR orthologs.

Mutant DHFR Binding Selectivity
Class-level inference
Class-level: lipophilic 5-substituted 2,4-diaminoquinazolines show ~10-fold preferential binding to mutant human DHFR (Leu22Phe) vs. wild-type

Comparator (2,4-diamino-6-chloroquinazoline): IC50 1.7 µM for P. carinii DHFR; no mutant human DHFR preference reported
Supports resistance-bypassing DHFR inhibitor design studies
Specific 5-phenoxy value not isolated; confirm with direct enzyme assay
dihydrofolate reductase antifolate selectivity drug resistance structure-activity relationship

Evidence-Backed Application Scenarios


P2X3 Purinergic Screening and Pain Validation

The demonstrated P2X3 receptor antagonist activity (EC50 80 nM in recombinant rat P2X3 oocyte assays [1]) positions this compound as a structurally distinct starting point for pain pharmacology programs. Unlike comparator 2,4-diaminoquinazolines that lack P2X3 engagement, 5-phenoxyquinazoline-2,4-diamine can serve as a tool compound for validating P2X3-dependent phenotypes in primary sensory neuron cultures or in vivo hyperalgesia models, where target engagement must be confirmed before investing in custom synthesis of more potent analogs.

Mutant-Selective DHFR Lead Discovery

The class-level finding that 5-substituted lipophilic 2,4-diaminoquinazolines exhibit ~10-fold preferential binding to mutant human DHFR (Leu22Phe) over wild-type [1] supports the use of this compound as a reference standard in biochemical assays comparing wild-type and methotrexate-resistant DHFR isoforms. Procurement of the 5-phenoxy analog enables direct head-to-head comparison with 6-substituted analogs (e.g., 2,4-diamino-6-chloroquinazoline) to quantify positional selectivity effects, an essential step for structure-based design of resistance-bypassing antifolates [2].

CYP and MAO Counter-Screening Panels

With pre-measured IC50 values for CYP1A2 (2.53 µM [1]) and MAO-A (3.49 µM [2]), this compound can serve as a reference inhibitor or positive control in hepatic metabolism and neurotransmitter oxidase counter-screening panels. Its defined off-target profile reduces the need for de novo selectivity profiling, enabling faster compound triage in medium-throughput ADME-Tox screening cascades where CYP inhibition flags and MAO interference must be ruled out for lead series progression.

Flaviviridae Antiviral Repurposing

The explicit inclusion of 5-phenoxyquinazoline-2,4-diamine within the Formula I scope of US Patent 9,133,138 B2 for Hepatitis C and Dengue virus treatment [1] provides a patent-anchored entry point for antiviral drug repurposing initiatives. Research groups seeking to build structure-activity relationships around a pre-validated antiviral quinazoline scaffold can procure this compound as the reference structure, leveraging existing IP disclosure to guide medicinal chemistry optimization while avoiding the freedom-to-operate uncertainties associated with unclaimed 2,4-diaminoquinazoline analogs.

Application
Selection Property
Validation Focus
P2X3 purinergic signaling research
Reported P2X3 antagonist activity (EC50 80 nM)
P2X3-dependent phenotype validation in sensory neuron models
Mutant DHFR selectivity studies
5-Substituted scaffold with reported preferential binding to Leu22Phe mutant DHFR
Head-to-head wild-type vs. mutant DHFR isoform comparison
ADME-Tox counter-screening panels
Defined CYP1A2 (2.53 µM) and MAO-A (3.49 µM) inhibition profile
Metabolic stability and off-target liability assessment
Flaviviridae antiviral research
Patent-anchored 5-aryloxy quinazoline scaffold (US 9,133,138 B2)
Structure-activity relationship expansion for HCV/Dengue targets
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